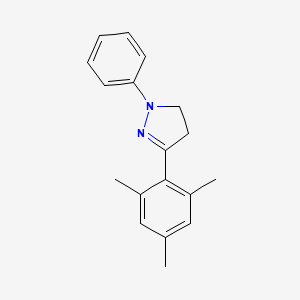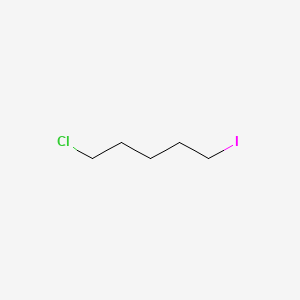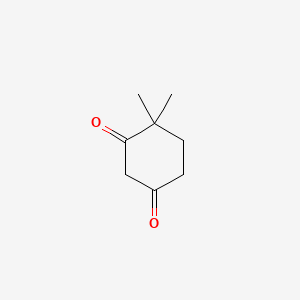
4,4-二甲基-1,3-环己二酮
描述
4,4-Dimethyl-1,3-cyclohexanedione is an organic compound with the molecular formula (CH3)2C6H6(=O)2 . It is used in various applications and laboratory chemicals .
Synthesis Analysis
4,4-Dimethyl-1,3-cyclohexanedione has been employed in the synthesis of a series of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones via the Biginelli reaction .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,3-cyclohexanedione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions and two methyl groups at the 4 position . The molecular weight is 140.180 Da .Physical And Chemical Properties Analysis
4,4-Dimethyl-1,3-cyclohexanedione has a boiling point of 273.4±0.0 °C at 760 mmHg and a melting point of 103-105 °C . It has a density of 1.0±0.1 g/cm3 and a molar volume of 137.9±3.0 cm3 .科学研究应用
Synthesis of Octahydroquinazoline Derivatives
In medicinal chemistry research, this compound is utilized in the synthesis of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones . These are synthesized by condensing urea with 4,4-dimethyl-1,3-cyclohexanedione and appropriate aromatic aldehydes following the Biginelli reaction .
作用机制
4,4-Dimethyl-1,3-cyclohexanedione: (also known as dimedone) primarily targets enzymes involved in nucleophilic addition reactions. Its structure contains two carbonyl groups, which are susceptible to nucleophilic attack. The compound’s primary targets include:
Action Environment:
Environmental factors impact dimedone’s action:
属性
IUPAC Name |
4,4-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPBTCNKJQJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204739 | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,3-cyclohexanedione | |
CAS RN |
562-46-9 | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of 4,4-Dimethyl-1,3-cyclohexanedione in organic synthesis?
A1: 4,4-Dimethyl-1,3-cyclohexanedione is a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like dihydropyridines. [] It serves as a reagent in the Hantzsch reaction, a multi-component condensation, to form these nitrogen-containing heterocycles, which are often explored for their potential biological activity. []
Q2: Can you elaborate on the synthesis of filicinic acid using 4,4-Dimethyl-1,3-cyclohexanedione as a starting material?
A2: Filicinic acid, a natural product, can be synthesized efficiently starting from 4,4-Dimethyl-2-cyclohexenone, a close derivative of 4,4-Dimethyl-1,3-cyclohexanedione. [] The process involves a series of reactions, including chlorination to form 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, followed by substitution with methoxide and subsequent reactions to yield filicinic acid. [] This synthetic route highlights the versatility of 4,4-Dimethyl-1,3-cyclohexanedione derivatives in accessing complex molecules.
Q3: How is 4,4-Dimethyl-1,3-cyclohexanedione synthesized efficiently?
A4: A straightforward and high-yielding synthesis of 4,4-Dimethyl-1,3-cyclohexanedione involves reacting methyl propenoate (methyl methacrylate) with 3-Methyl-2-butanone (isopropyl methyl ketone) in the presence of sodium methoxide in xylene. [] This method offers a convenient route to obtain this important synthetic building block.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



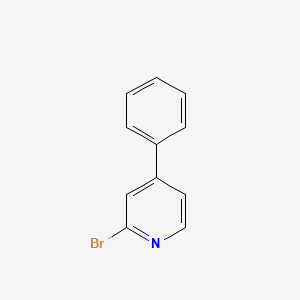
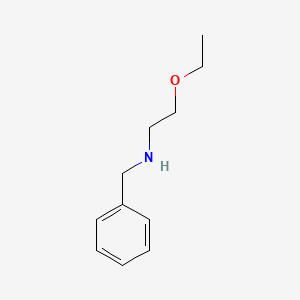
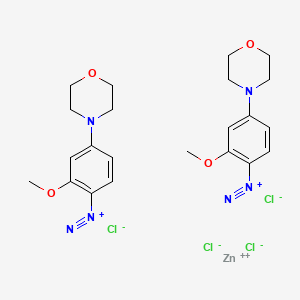
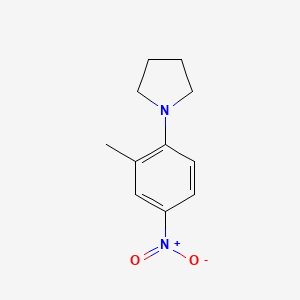
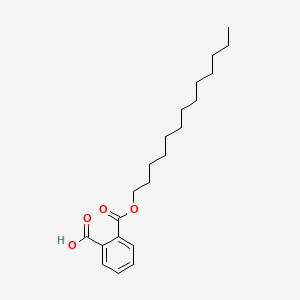



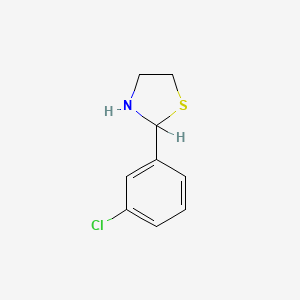
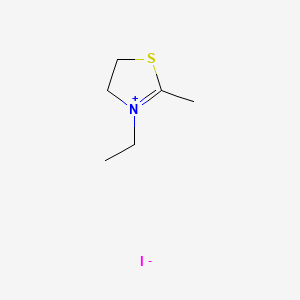
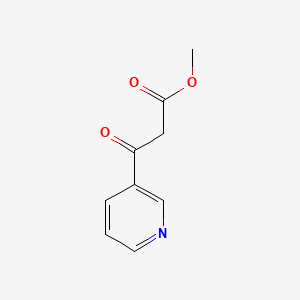
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)
